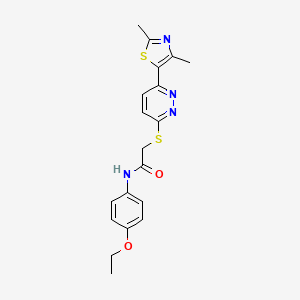

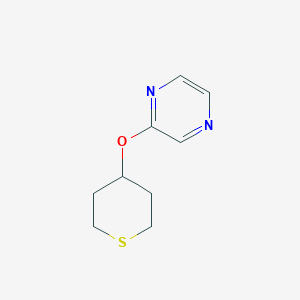

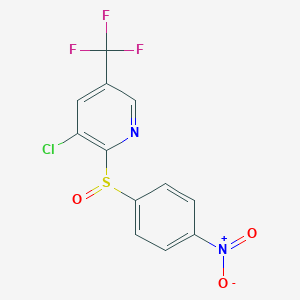

2-(Thian-4-yloxy)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . It is a symmetrical molecule with point group D2h . Pyrazine is less basic than pyridine, pyridazine, and pyrimidine . It is a "deliquescent crystal or wax-like solid with a pungent, sweet, corn-like, nutty odour" .

Synthesis Analysis

Pyrazine and its derivatives can be synthesized through various methods. Some of the common synthetic approaches include condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution .Molecular Structure Analysis

The molecular structure of pyrazine is based on a six-membered aromatic ring that contains two nitrogen atoms in a 1,4-orientation embedded within a carbon framework .Chemical Reactions Analysis

Pyrazine derivatives have been reported to function as mixed-type inhibitors for steel and Al and Mg alloys . Their adsorption follows the Langmuir isotherm with steel and deviated in the case of Al and Mg alloys .Physical And Chemical Properties Analysis

Pyrazine is characterized by a low-lying unoccupied π-molecular orbital, and a unique bifunctionality, which enables it to form coordination bonds while acting as a bridging ligand .Mechanism of Action

Target of Action

It is known that pyrazine derivatives, such as pyrazinamide, have shown activity against the enzyme pand in mycobacterium tuberculosis . This suggests that 2-(Thian-4-yloxy)pyrazine may also target similar enzymes or pathways.

Mode of Action

The exact mode of action of this compound is not well understood. Pyrazinamide, a related compound, is a pro-drug that is converted into pyrazinoic acid (POA) by pyrazinamidase. The enzyme PanD binds POA in its active site in a manner consistent with competitive inhibition

Biochemical Pathways

Pyrrolopyrazine derivatives, which include a pyrazine ring like this compound, have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

Some pyrazinamide analogues have shown significant activity against mycobacterium tuberculosis . This suggests that this compound may also have potential antimicrobial effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-(Thian-4-yloxy)pyrazine in lab experiments is its excellent solubility in various solvents, which makes it easy to work with. Additionally, the compound has shown to be stable under various conditions, which makes it suitable for long-term storage. However, one of the limitations of using the compound is its high cost, which can make it challenging to obtain in large quantities.

Future Directions

There are several future directions for the study of 2-(Thian-4-yloxy)pyrazine. One of the primary directions is the development of new drugs based on the compound. Additionally, the compound can be studied further for its potential use in materials science, where it has shown to have excellent optical and electrical properties. Furthermore, the compound can be studied for its potential use in agriculture, where it has shown to have insecticidal properties.

Conclusion:

In conclusion, this compound is a chemical compound that has shown promising results in various areas of scientific research. The compound has potential applications in the development of new drugs, materials science, and agriculture. The synthesis method of the compound involves the reaction of 4-chloro-2-nitropyrazine with potassium thioacetate in the presence of a palladium catalyst. The compound has several biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. However, the compound has limitations, including its high cost. There are several future directions for the study of the compound, including the development of new drugs and its potential use in materials science and agriculture.

Synthesis Methods

The synthesis of 2-(Thian-4-yloxy)pyrazine involves the reaction of 4-chloro-2-nitropyrazine with potassium thioacetate in the presence of a palladium catalyst. The reaction takes place in a solvent such as dimethylformamide (DMF) at a temperature of 80-100°C. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

2-(Thian-4-yloxy)pyrazine has been extensively studied for its potential applications in various areas of scientific research. One of the primary research areas is the development of new drugs. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, the compound has been studied for its potential use in materials science, where it has shown to have excellent optical and electrical properties.

Safety and Hazards

Properties

IUPAC Name |

2-(thian-4-yloxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-5-13-6-2-8(1)12-9-7-10-3-4-11-9/h3-4,7-8H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQCJRCDNSGDLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[(thiomorpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2911554.png)

![(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2911561.png)

![3-[(Oxetan-3-yl)amino]propan-1-ol](/img/structure/B2911563.png)

![N-(2-methoxybenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2911564.png)

![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2911566.png)

![1-benzyl-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2911567.png)